Home > Products > Screening Compounds P56695 > 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione -

3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Catalog Number: EVT-5398065
CAS Number:
Molecular Formula: C24H31N3O2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Mannich reaction: This reaction could be employed to introduce the piperazine moiety to the pyrrolidine-2,5-dione ring. []
  • Alkylation: This reaction could be used to attach the adamantyl group to the piperazine nitrogen. []
  • Amide coupling: This reaction could be employed to connect the phenyl group to the pyrrolidine-2,5-dione ring. []
Molecular Structure Analysis
  • Inhibition of protein kinases: The pyrrolidine-2,5-dione core is found in several kinase inhibitors, suggesting a potential interaction with the ATP-binding site of these enzymes. [, ]
  • Interaction with ion channels: Analogs have shown activity in modulating sodium and calcium channels, indicating a potential role in neuronal signaling. [, ]
  • Interaction with tubulin: Some derivatives exhibit antimitotic activity by disrupting microtubule formation, suggesting a potential target for anticancer research. [, ]
Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of adamantyl and phenyl groups suggests lipophilic character, potentially influencing its bioavailability and ability to cross biological membranes. [, ]

Potential Applications (Based on Analogs):

  • Anticancer research: The potential for interaction with tubulin suggests possible antimitotic activity, making it a candidate for further investigation as an antitumor agent. [, ]
  • Neurological disorders: The potential to modulate ion channels indicates possible activity in neurological pathways, making it relevant for studying diseases involving neuronal signaling. [, ]
  • Inflammatory diseases: Some analogs have shown potential in reducing inflammation, suggesting a potential area for further research. []

3-[3-(4-chlorophenyl)-2-(4-fluorophenyl)-2H-isoindol-1-yl]-1-phenylpyrrolidine-2,5-dione

  • Compound Description: This compound is a stable isoindole derivative that retains an o-quinoid structure. Research on this compound focuses on its potential application in solar cells, exploring its structural, morphological, and optical properties using methods like X-ray diffraction, SEM, and UV-Vis spectroscopy []. Theoretical calculations were also employed to investigate its electronic structure and optical properties.
  • Compound Description: This entry encompasses two series of compounds, both featuring a 3-aryl or 3-spirocycloalkyl substituent on the pyrrolidine-2,5-dione ring. Additionally, these compounds possess either an N-(4-methylpiperazin-1-yl) or an N-[3-(4-methylpiperazin-1-yl)propyl] group at the nitrogen atom of the pyrrolidine-2,5-dione []. These compounds were investigated for their anticonvulsant properties in the maximum electroshock (MES) and pentetrazole seizure threshold tests.
  • Compound Description: This series of compounds focuses on the N-[3-(4-phenylpiperazin-1-yl)-propyl] substituent attached to the pyrrolidine-2,5-dione core. The compounds are further diversified by incorporating either a spiro-cyclohexane or a spiro-beta-tetralone ring at the 3-position of the pyrrolidine-2,5-dione [, , ]. The research investigated the affinity of these derivatives for 5-HT1A and 5-HT2A receptors, aiming to develop potential treatments for conditions related to serotonin signaling.

4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

    N‐[{4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl}propyl]‐3‐benzhydrylpyrrolidine‐2,5‐dione monohydrochloride

    • Compound Description: This compound demonstrated significant anticonvulsant activity in both the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests []. Further investigation revealed that it likely exerts its anticonvulsant effects by blocking sodium channels (specifically site 2). Preliminary safety evaluations were also conducted on this compound.

    3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

    • Compound Description: This compound displayed promising anticonvulsant activity in the MES, psychomotor (6 Hz), and scPTZ seizure tests, showing higher potency than the reference drugs valproic acid and ethosuximide []. Mechanistic studies indicated that it inhibits neuronal voltage-sensitive sodium and L-type calcium channels. Antinociceptive activity and potential hepatotoxicity were also evaluated.

    1‐(2‐(3‐(4‐fluorophenyl)‐5‐(p‐tolyl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl)‐2‐oxoethyl)pyrrolidine‐2,5‐dione

    • Compound Description: This compound displayed potent cytotoxic effects against various cancer cell lines, including MCF7, HT29, and K562 []. It demonstrated promising antitumor activity in vivo, inhibiting tumor growth in HT29 xenograft models.

    4-(furan/pyrrole/thiophene-2-yl)-3, 4-dihydro-1H-chromeno [4,3-d]pyrimidine-2,5-diones

    • Compound Description: This series focuses on incorporating furan, pyrrole, or thiophene rings at the 4-position of a chromeno[b]pyrimidine scaffold []. These compounds were synthesized using an efficient, environmentally friendly method utilizing ionic liquid as both the solvent and catalyst. Molecular docking studies indicated their potential as inhibitors of coagulation and tubulin polymerization proteins.
    • Compound Description: This series comprises a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives designed as potential anticonvulsant and analgesic agents []. These compounds were evaluated in various animal models of epilepsy, demonstrating promising activity. Further investigations explored their potential mechanism of action, analgesic effects, and toxicity profiles.
    • Compound Description: This research focuses on designing and synthesizing two series of pyrrolidine-2,5-dione-acetamides, one with a benzhydryl group and the other with a sec-butyl group at the 3-position of the pyrrolidine ring []. These compounds were evaluated for their anticonvulsant activity in animal models and further investigated for their potential mechanisms of action, analgesic effects, and hepatotoxic properties.

    2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione

    • Compound Description: This compound, known as MPT, was developed as a high-affinity 5-HT1A receptor agonist for potential use as a PET ligand []. Despite its promising in vitro profile, in vivo PET studies in baboons indicated specific binding in brain regions rich in 5-HT1A receptors.

    (Aminophenyl)pyrrolidine-2,5-diones

    • Compound Description: This series of compounds features an aminophenyl group attached to the pyrrolidine-2,5-dione core, drawing structural similarities to the known aromatase inhibitor aminoglutethimide []. These compounds were synthesized and evaluated for their ability to inhibit human placental aromatase and bovine adrenal cholesterol side chain cleavage (CSCC) enzymes.

    6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives

    • Compound Description: These compounds are structurally related to the sigma-2 receptor antagonist SN79. The research explored the impact of various substitutions on the benzoxazolone ring of SN79, investigating their effects on sigma receptor binding affinity, cytotoxicity, and metabolic activity []. The findings provided insights into the structural determinants governing the diverse biological effects of sigma-2 receptor ligands.

    1-(4-Cl-benzyl)-3-chloro-4-(CF3-phenylamino)-1H-pyrrole-2,5-dione

    • Compound Description: This maleimide derivative, designated as MI-1, was investigated for its cytotoxic effects against various tumor cell lines. The study demonstrated potent anticancer activity against several cancer cell lines, with varying degrees of potency depending on the tissue origin of the cells []. Mechanistic studies suggested that MI-1 exerts its anticancer effects through DNA intercalation.

    3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763)

    • Compound Description: This compound, commonly known as SB216763, is a potent inhibitor of glycogen synthase kinase 3β (GSK3β). It's frequently used in research to activate β-catenin signaling, mimicking the action of Wnt molecules [, , , , , , ].

    N‐[(4‐Arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione Derivatives

    • Compound Description: This broad category encompasses a series of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives synthesized and evaluated for their anticonvulsant activities []. The compounds demonstrated varying degrees of potency in different seizure models. The research aimed to identify promising candidates with improved anticonvulsant profiles compared to existing drugs.
    • Compound Description: These two series of compounds, PID-SOs and EPA-SOs, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines []. The research focused on exploring the structure-activity relationships within these series, particularly the impact of modifying the imidazolidin-2-one moiety.

    Trifluoromethylated Pyrazol-4-yl-pyrrole-2,5-dione Derivatives

    • Compound Description: This series encompasses trifluoromethylated pyrazol-4-yl-pyrrole-2,5-dione derivatives synthesized via a one-pot, three-component reaction involving pyrrolidone, aromatic aldehydes, and 1-phenyl-3-trifluoromethyl-5-pyrazolone [].
    • Compound Description: This research investigates the crystal structure of a pyrrolo[3,4-c]pyrrole-1,4-dione derivative with large substituents at the nitrogen atom to understand their effect on molecular structure []. The compound was synthesized and characterized using X-ray analysis, providing insights into its conformation and bond characteristics.

    3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione acetate salt (AEB071)

    • Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isotypes. It exhibits immunomodulatory effects by inhibiting early T cell activation []. The crystalline forms of AEB071 and methods for their preparation are also disclosed.

    4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives

    • Compound Description: This series of compounds are inhibitors of glycolic acid oxidase (GAO) []. They typically possess large lipophilic substituents at the 4-position. Studies indicate that the presence of two acidic functions on the 1H-pyrrole-2,5-dione nucleus is crucial for their inhibitory activity.

    Properties

    Product Name

    3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

    IUPAC Name

    3-[4-(1-adamantyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

    Molecular Formula

    C24H31N3O2

    Molecular Weight

    393.5 g/mol

    InChI

    InChI=1S/C24H31N3O2/c28-22-13-21(23(29)27(22)20-4-2-1-3-5-20)25-6-8-26(9-7-25)24-14-17-10-18(15-24)12-19(11-17)16-24/h1-5,17-19,21H,6-16H2

    InChI Key

    QDAYJKBPVWIXSM-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5

    Canonical SMILES

    C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.